molecular formula C3H3FN2 B1297616 2-Fluoro-1H-imidazole CAS No. 57212-34-7

2-Fluoro-1H-imidazole

Cat. No.: B1297616
CAS No.: 57212-34-7
M. Wt: 86.07 g/mol
InChI Key: LNFZAUNJFRYZLE-UHFFFAOYSA-N
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Description

2-Fluoro-1H-imidazole is a fluorinated derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science

Biochemical Analysis

Biochemical Properties

2-Fluoro-1H-imidazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in the compound enhances its binding affinity and specificity towards certain biomolecules. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. This modulation can lead to changes in the phosphorylation status of proteins, thereby affecting their function and the overall cellular response. Additionally, this compound has been reported to alter the expression of genes involved in oxidative stress response and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The fluorine atom in this compound enhances its ability to form hydrogen bonds and van der Waals interactions with target biomolecules. This increased binding affinity can lead to the inhibition of enzymes such as cytochrome P450, resulting in altered metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes and reactive oxygen species. Long-term exposure to this compound has been associated with changes in cellular metabolism and increased oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1H-imidazole typically involves the introduction of a fluorine atom into the imidazole ring. One common method is the fluorination of imidazole derivatives using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of safer and more environmentally friendly fluorinating agents is also a key consideration in industrial settings to minimize hazardous by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The imidazole ring can be oxidized or reduced, leading to different functionalized derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while oxidation and reduction reactions can lead to imidazole N-oxides or reduced imidazole derivatives, respectively.

Scientific Research Applications

2-Fluoro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated heterocycles and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a bioisostere in drug design, where the fluorine atom can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent due to its unique chemical properties.

    Industry: It is used in the development of advanced materials, including polymers and catalysts, where the fluorine atom can impart desirable properties such as increased thermal stability and chemical resistance.

Comparison with Similar Compounds

    1H-Imidazole: The parent compound without the fluorine substitution.

    2-Chloro-1H-imidazole: A halogenated derivative with chlorine instead of fluorine.

    2-Bromo-1H-imidazole: Another halogenated derivative with bromine.

Comparison: 2-Fluoro-1H-imidazole is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to other halogenated imidazoles. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound in drug design and other applications.

Properties

IUPAC Name

2-fluoro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFZAUNJFRYZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339888
Record name 2-Fluoro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57212-34-7
Record name 2-Fluoro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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